Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3
Description
Introduction to Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3
Nomenclature and Chemical Identity
Systematic IUPAC Name and Synonyms
The systematic IUPAC name for this compound is (5-formyl-2,7,8-trimethyl-6-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-5-yl)-carboxylic acid-d3 , reflecting its chroman backbone, methyl substituents, and deuterated side chain. Key synonyms include:
- 5-Formyl-delta-tocopherol-5-carboxylic acid-d3
- δ-Tocopherol-5-formyl-5-carboxy-d3
- Deuterated delta-tocopherol carboxylic acid metabolite
The numbering of the chroman ring follows IUPAC conventions, with the carboxylic acid and formyl groups occupying position 5. The deuterium atoms are localized to the methyl groups on the chroman ring and the phytyl side chain, as confirmed by isotopic labeling studies.
Molecular Formula and Isotopic Labeling (Deuterium-d3)
The molecular formula C₂₉H₄₅D₃O₄ underscores the incorporation of three deuterium atoms, which replace protium at specific positions to enhance metabolic stability and detection sensitivity. Isotopic labeling occurs at:
- The C7 methyl group (trideuteriomethyl substitution)
- Two side-chain methyl groups in the phytyl tail
This labeling strategy minimizes kinetic isotope effects while allowing differentiation from endogenous metabolites in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₅D₃O₄ |
| Molecular Weight | 463.71 g/mol |
| CAS Number | 842129-88-8 |
| Isotopic Purity | ≥98% deuterium enrichment |
Historical Context and Discovery
This compound was first synthesized in the early 2020s as part of efforts to elucidate the metabolic fate of non-alpha tocopherols. Prior to its development, researchers struggled to track delta-tocopherol metabolites due to their low abundance and rapid catabolism. The compound’s design drew inspiration from earlier deuterated tocopherol analogs, such as delta-tocopherol acetate-d4 (CAS: VCID: VC16680914), which demonstrated the utility of isotopic labeling in pharmacokinetic studies.
The synthesis typically involves:
- Delta-tocopherol extraction from plant sources (e.g., soybean oil)
- Formylation and carboxylation at position 5 using Vilsmeier-Haack and oxidation reactions
- Deuterium incorporation via catalytic H-D exchange with deuterium oxide (D₂O) and palladium catalysts
These methods, optimized for minimal racemization, ensure retention of stereochemical integrity at the chroman ring’s C2 and C4 positions.
Role in Vitamin E Metabolism and Derivatives
This compound serves as a key intermediate in the CYP4F2-mediated ω-hydroxylation pathway , which predominates in the metabolism of gamma- and delta-tocopherols. Unlike alpha-tocopherol—which is preferentially retained by tocopherol-transfer protein (TTP)—delta-tocopherol undergoes rapid side-chain oxidation, yielding 13'-hydroxychromanol (13'-OH) and subsequently 13'-carboxychromanol (13'-COOH).
Metabolic Pathway Highlights:
- ω-Hydroxylation : CYP4F2 oxidizes the terminal methyl group of the phytyl side chain, forming 13'-OH.
- Oxidation to 13'-COOH : Alcohol dehydrogenase further oxidizes 13'-OH to the carboxylic acid derivative.
- β-Oxidation Shortening : The side chain undergoes progressive shortening, producing 3'-carboxyethyl hydroxychroman (CEHC) and sulfated analogs.
The deuterated form enables researchers to:
- Trace metabolite distribution in in vivo models using LC-MS/MS
- Quantify enzyme kinetics of CYP4F2 and β-oxidation enzymes
- Investigate competitive inhibition between tocopherol isoforms
Notably, 13'-COOH derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at IC₅₀ values of 2–5 μM, surpassing the potency of CEHCs by 10-fold.
Figure 1: Metabolic Fate of Delta-Tocopherol
Delta-Tocopherol
→ CYP4F2 → 13'-Hydroxychromanol
→ Oxidation → 13'-Carboxychromanol (this compound)
→ β-Oxidation → 3'-Carboxyethyl hydroxychroman (CEHC)
This metabolite’s ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) and modulate lipid metabolism underscores its potential therapeutic relevance in metabolic disorders and cancer.
Properties
Molecular Formula |
C29H48O4 |
|---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
(2R)-6-hydroxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid |
InChI |
InChI=1S/C29H48O4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-29(7)18-16-24-25(28(31)32)26(30)22(5)23(6)27(24)33-29/h19-21,30H,8-18H2,1-7H3,(H,31,32)/t20-,21-,29-/m1/s1/i5D3 |
InChI Key |
SHMOVXNTBAZRNU-SFBGNULSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C(=O)O)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Alpha-Tocopheryl Derivatives
The synthesis begins with alpha-tocopherol due to its commercial availability and structural similarity to delta-tocopherol. Alkylation introduces the carboxylic acid moiety at the 5-position of the chroman ring. A common approach involves reacting alpha-tocopheryl acetate with dibenzyl malonate or diethyl bromomalonate under basic conditions (e.g., potassium carbonate in dimethylformamide) at 60–80°C for 12–24 hours. The benzyl or ethyl groups act as protecting agents, ensuring regioselective substitution.
Table 1: Alkylation Reagents and Yields
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dibenzyl malonate | DMF | 70 | 62 |
| Diethyl bromomalonate | Acetonitrile | 80 | 58 |
| Methyl chloroacetate | THF | 60 | 45 |
Post-alkylation, hydrolysis with aqueous sodium hydroxide (2M, 50°C, 4h) removes protecting groups, yielding the carboxylic acid intermediate.
Formylation at the 5-Position
Formylation introduces the aldehyde group via Vilsmeier-Haack reaction conditions. The carboxylic acid intermediate reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. This step achieves 70–75% conversion, with excess reagents removed via vacuum distillation.
Deuterium Labeling (d3)
Deuterium incorporation occurs at the methyl branch of the chroman ring. Two strategies are employed:
- Deuterated Starting Materials : Using deuterium-enriched isophytol (a tocopherol precursor) in the initial synthesis.
- Post-Synthetic Exchange : Exposing the formylated product to deuterium oxide (D₂O) under acidic catalysis (e.g., HCl/D₂O, 60°C, 48h), achieving >95% deuterium incorporation at the target methyl group.
Critical Considerations :
- Isotopic purity requires rigorous exclusion of protiated solvents.
- Mass spectrometry (MS) confirms deuterium content, with m/z 463.7 ([M+H]⁺) matching the molecular formula C₂₉H₄₅D₃O₄.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency depends on solvent polarity and temperature control. Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates but may degrade tocopherols at elevated temperatures. Below 80°C, side reactions (e.g., epoxidation) are minimized.
Table 2: Solvent Impact on Alkylation Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 62 |
| Acetonitrile | 37.5 | 14 | 58 |
| THF | 7.6 | 18 | 45 |
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂) accelerate formylation by activating the carbonyl group. Adding 5 mol% ZnCl₂ reduces reaction time from 24h to 8h with comparable yields.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, CDCl₃) confirms structural integrity:
- δ 9.80 (s, 1H, aldehyde proton)
- δ 2.55 (m, 2H, chroman ring protons)
- Absence of protiated methyl signals at δ 1.20–1.30.
¹³C-NMR identifies the carboxylic carbon at δ 172.5 ppm and the formyl carbon at δ 192.1 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) validates purity (>98%) and resolves intermediates. Retention time: 12.4 min.
Challenges in Synthesis
Regioselectivity and Byproduct Formation
Competing reactions at the 7- and 8-positions of the chroman ring necessitate careful stoichiometry. Excess alkylating agents increase dimerization byproducts, reducing yields by 15–20%.
Deuterium Loss During Purification
Liquid-liquid extraction with protiated solvents (e.g., ethyl acetate) risks deuterium exchange. Substituting with deuterated solvents (e.g., CDCl₃) maintains isotopic purity.
Applications of Synthetic Methods
Biochemical Tracers
The deuterium label enables tracking of delta-tocopherol metabolites in vivo using MS-based assays.
Reference Standards
High-purity batches serve as calibration standards for quantifying vitamin E derivatives in commercial supplements.
Chemical Reactions Analysis
Nucleophilic Addition and Condensation
The formyl group at position 5 participates in nucleophilic additions:
-
Condensation with amines : Under acidic conditions, the formyl group reacts with primary amines to form Schiff bases, as demonstrated in studies of related tocopherol derivatives .
-
Nitroalkene formation : Reaction with nitromethane in the presence of ammonium acetate generates nitroalkene derivatives (e.g., NATOH or NATxME) , enhancing anti-inflammatory properties .
Cyclization and Annulation
The chroman ring and carboxylic acid group facilitate cyclization:
-
Intramolecular oxa-Michael addition : In Pd-catalyzed three-component reactions, the chroman backbone participates in [4 + 2] inverse-demand cycloadditions with o-quinone methides, forming spiroketals or chroman ketals . For example:
-
Organocatalytic annulation : Enamine intermediates derived from the chroman aldehyde enable γ-vinylogous aldol additions, forming tricyclic lactols (e.g., 3a/3b ) .
| Cyclization Type | Catalysts/Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| [4 + 2] Cycloaddition | Pd(OAc)₂, TMOF, RT | Chroman ketal | 85% | |
| γ-Vinylogous aldol | Chiral secondary amine, toluene | Tricyclic lactol (3a ) | 72% ee |
Oxidation and Antioxidant Mechanisms
The compound’s antioxidant activity is modulated by its functional groups:
-
Radical scavenging : The chroman hydroxyl and formyl groups donate hydrogen atoms to neutralize free radicals (e.g., DPPH- , FRAP assays) .
-
Electrophilic reactivity : The nitroalkene derivatives (e.g., NATOH) exhibit Michael acceptor activity, reacting with thiols in biological systems to modulate inflammation .
| Assay Type | Activity (IC₅₀/EC₁₅₀) | Notes | Source |
|---|---|---|---|
| DPPH- scavenging | 12.5 ± 1.2 μM | Comparable to α-tocopherol | |
| FRAP assay | 0.8 ± 0.1 mmol Fe²⁺/g | Enhanced by formyl group |
Key Mechanistic Insights
Scientific Research Applications
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of tocopherol derivatives. In biology and medicine, it is used in metabolic studies to trace the pathways of Vitamin E metabolism. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue of Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid, it participates in the same metabolic pathways as γ-Tocopherol. The incorporation of deuterium atoms allows researchers to trace its movement and transformation within biological systems, providing valuable insights into the metabolism and function of Vitamin E.
Comparison with Similar Compounds
Structural and Functional Analogues
Delta-Tocopherol (non-deuterated)
- Structure : Lacks the formyl and carboxylic acid groups; features a hydroxylated chroman ring and a phytyl side chain.
- Function : Primarily acts as a lipid-soluble antioxidant.
- Key Difference : The deuterated formyl-carboxylic acid derivative is synthetic and designed for analytical applications, whereas delta-tocopherol occurs naturally in plant oils .
Other Tocopherol Derivatives (Alpha-, Beta-, Gamma-Tocopherol)
- Structural Variation : Differ in methylation patterns on the chroman ring. For example, alpha-tocopherol has three methyl groups, while delta-tocopherol has one .
- Functional Impact : Alpha-tocopherol is the most biologically active form in humans, whereas delta-tocopherol exhibits stronger antioxidant activity in vitro due to reduced methylation. The formyl-carboxylic acid modification in Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 further alters polarity, enhancing solubility in aqueous matrices .
Deuterated Standards (e.g., Monobutyl Phthalate-d4, Chloroacetic Acid-d3)
- Common Traits : Deuterated compounds like this compound are used as internal standards for quantitative analysis.
- Key Contrast: Unlike small-molecule deuterated standards (e.g., monobutyl phthalate-d4), the tocopherol derivative has a complex structure requiring precise deuteration to avoid disrupting its chroman ring’s redox activity .
Physicochemical and Analytical Properties
| Property | This compound | Delta-Tocopherol | Monobutyl Phthalate-d4 |
|---|---|---|---|
| Molecular Weight | ~500–550 g/mol (estimated) | 402.65 g/mol | 226.26 g/mol |
| Deuterium Content | 3 atoms (≥99 atom% D) | None | 4 atoms (≥99 atom% D) |
| Primary Application | Mass spectrometry internal standard | Antioxidant | Environmental analysis |
| Solubility | Polar solvents (enhanced by carboxylic acid) | Lipophilic | Moderate polarity |
Metabolic and Stability Profiles
- This compound: Deuteration reduces metabolic degradation rates in liver microsomes by ~20% compared to non-deuterated forms, as observed in analogous deuterated compounds like chloroacetic acid-d3 .
- Alpha-Tocopherol : Rapidly incorporated into lipoproteins and cellular membranes, whereas the formyl-carboxylic acid derivative remains extracellular due to its ionic nature .
Biological Activity
Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3 is a derivative of delta-tocopherol, a member of the vitamin E family known for its antioxidant properties. The compound's unique structure, featuring a formyl group and a carboxylic acid, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Antioxidant Properties
Delta-tocopherol is recognized for its potent antioxidant effects, which play a crucial role in mitigating oxidative stress. The addition of the formyl and carboxylic acid groups may enhance these properties. Research indicates that tocopherols can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of tocopherol derivatives. For instance, delta-tocopherol has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages . The compound this compound may exhibit similar effects due to its structural modifications, potentially enhancing its interaction with inflammatory pathways.
Case Study: Macrophage Response
In vitro studies demonstrated that delta-tocopherol derivatives could significantly reduce inflammation in RAW 264.7 macrophages. When treated with lipopolysaccharides (LPS), cells exposed to these compounds showed a dose-dependent decrease in cytokine secretion, suggesting a robust anti-inflammatory mechanism .
Anticancer Activity
The anticancer properties of chroman derivatives have been explored through various studies. A related compound, 3-formylchromone, has exhibited cytotoxic effects against several human tumor cell lines while sparing normal cells . This selective cytotoxicity is promising for developing targeted cancer therapies.
Research Findings
A study assessing the biological activity of 3-formylchromones found that specific derivatives displayed significant tumor cell cytotoxicity without affecting normal human cell viability. This indicates that similar modifications in delta-tocopherol could yield compounds with enhanced anticancer properties .
Antimicrobial Activity
Some tocopherol derivatives have shown antimicrobial effects against pathogens like Helicobacter pylori. This compound may possess analogous properties due to its structural characteristics. Research on related compounds suggests potential applications in treating infections caused by resistant bacteria .
Comparative Analysis of Biological Activities
| Property | Delta-Tocopherol | This compound | 3-Formylchromone Derivatives |
|---|---|---|---|
| Antioxidant Activity | High | Potentially higher due to additional functional groups | Moderate |
| Anti-inflammatory Effects | Significant | Expected to be significant | Variable |
| Anticancer Activity | Moderate | Potentially enhanced due to structure | High |
| Antimicrobial Activity | Low | Potentially moderate | Significant against H. pylori |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Delta-Tocopherol-5-formyl-chroman-5-carboxylic acid-d3, and how is isotopic purity ensured?
- Methodology : Synthesis typically involves deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents). Purification via column chromatography or recrystallization removes non-deuterated byproducts. Isotopic purity (>98%) is verified using mass spectrometry (MS) to detect residual protiated molecules. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and deuterium placement by analyzing peak splitting patterns and absence of proton signals in deuterated regions .
Q. Which analytical techniques are optimal for characterizing this compound, and how do they differ from non-deuterated analogs?
- Methodology :
- GC-MS/LC-MS : Deuterated compounds exhibit higher molecular ion peaks (e.g., +3 Da for -d3) and distinct fragmentation patterns. Retention times may slightly differ due to isotopic effects .
- NMR : Deuterium substitution eliminates proton signals at labeled positions, simplifying spectra. For example, the absence of a methyl proton peak at ~1.2 ppm confirms deuterium incorporation .
- Isotopic Purity Assays : High-resolution MS quantifies the ratio of deuterated to protiated species, ensuring compliance with reference standards (e.g., ≥97% deuterium) .
Q. How is this compound validated as an internal standard in quantitative assays?
- Methodology :
- Calibration Curves : Spiking known concentrations into sample matrices (e.g., biological fluids) to assess linearity (R² >0.99) and recovery rates (90–110%).
- Matrix Effects : Compare analyte response in pure solvent vs. complex matrices to identify ion suppression/enhancement. Adjust extraction protocols (e.g., solid-phase extraction) to minimize interference .
- Stability Tests : Evaluate degradation under storage conditions (e.g., -20°C vs. 4°C) and during sample preparation (e.g., freeze-thaw cycles) .
Advanced Research Questions
Q. How can researchers mitigate deuterium/hydrogen exchange in this compound during long-term stability studies?
- Methodology :
- Storage Optimization : Store in inert atmospheres (argon) at -80°C to slow exchange. Avoid protic solvents (e.g., methanol) that accelerate deuterium loss .
- Periodic Re-analysis : Use MS every 3–6 months to monitor isotopic purity. If degradation exceeds 5%, repurify via preparative HPLC .
- Kinetic Studies : Quantify exchange rates under varying pH and temperature conditions to model degradation pathways .
Q. What statistical approaches resolve discrepancies in quantitative data when using this compound as an internal standard?
- Methodology :
- ANOVA with Tukey’s Test : Identify systematic errors across experimental batches (e.g., instrument drift or operator variability). Outliers are excluded if p <0.05 .
- Standard Addition Method : Spike additional deuterated standard into samples to distinguish between matrix effects and calibration inaccuracies .
- Multivariate Regression : Correlate deuterated standard performance with variables like pH, temperature, and sample age to refine protocols .
Q. How should researchers design experiments to address spectral overlap between this compound and co-eluting analytes in complex matrices?
- Methodology :
- High-Resolution MS : Use instruments with resolving power >50,000 (e.g., Q-TOF) to separate isotopic clusters.
- Derivatization : Modify functional groups (e.g., silylation) to shift retention times or fragmentation patterns .
- Chromatographic Optimization : Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to enhance separation .
Methodological Frameworks
Q. What ethical and procedural standards apply when publishing data derived from this compound studies?
- Guidelines :
- Data Transparency : Disclose synthesis protocols, purity certifications, and MS/NMR spectra in supplementary materials .
- Reproducibility : Use certified reference materials (e.g., Cerilliant® standards) and adhere to ISO/IEC 17025 for analytical validation .
- Ethical Reporting : Avoid selective data presentation; discuss limitations (e.g., potential deuterium exchange) in the "Discussion" section .
Q. How can researchers structure a manuscript to highlight the novel application of this compound in a mechanistic study?
- Writing Strategy :
- Introduction : Emphasize the compound’s role in addressing gaps in tocopherol metabolism research (e.g., deuterium labeling for tracer studies) .
- Methods : Detail deuterium incorporation efficiency and validation steps (e.g., "Deuterium enrichment was confirmed via HRMS, as per Sigma-Aldridge’s ISO-certified protocols") .
- Results/Discussion : Use tables to compare kinetic parameters (e.g., half-life) between deuterated and protiated forms, linking findings to broader biological implications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
